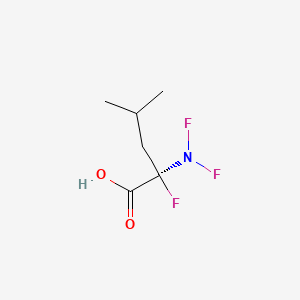
Leucine, trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucine, trifluoro- (also known as 5,5,5-trifluoro-DL-leucine) is a fluorinated analog of the amino acid leucine. This compound is characterized by the substitution of three hydrogen atoms in the leucine molecule with fluorine atoms, resulting in a trifluoromethyl group. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of leucine, trifluoro- typically involves the alkylation of a glycine Schiff base with trifluoromethyl iodide under basic conditions. This process forms a nickel (II) complex, which is subsequently disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid. This intermediate is then converted to the desired leucine, trifluoro- compound .
Industrial Production Methods
For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is then converted to the N-Fmoc derivative .
Análisis De Reacciones Químicas
Types of Reactions
Leucine, trifluoro- undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of leucine, which have applications in drug design and other fields .
Aplicaciones Científicas De Investigación
Leucine, trifluoro- has a wide range of applications in scientific research:
Mecanismo De Acción
Leucine, trifluoro- exerts its effects by interacting with specific molecular targets and pathways. In yeast, for example, it affects the regulation of α-isopropylmalate synthase, leading to resistance to feedback inhibition by leucine. This interaction involves the mutation of the LEU4 gene, which encodes the enzyme responsible for this regulation . Additionally, the compound can influence mitochondrial biogenesis and function by activating pathways like the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1) pathway .
Comparación Con Compuestos Similares
Leucine, trifluoro- is unique among fluorinated amino acids due to its trifluoromethyl group, which imparts distinct properties. Similar compounds include:
Valine, trifluoro-: Another fluorinated amino acid with similar applications in drug design.
Tert-leucine, trifluoro-: Used in the synthesis of synthetic cannabinoid receptor agonists.
Compared to these compounds, leucine, trifluoro- offers unique advantages in terms of metabolic stability and bioactivity, making it a valuable tool in various scientific and industrial applications .
Propiedades
Número CAS |
27836-86-8 |
|---|---|
Fórmula molecular |
C6H10F3NO2 |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
(2R)-2-(difluoroamino)-2-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-4(2)3-6(7,5(11)12)10(8)9/h4H,3H2,1-2H3,(H,11,12)/t6-/m0/s1 |
Clave InChI |
HEIWPHCOUYDSML-LURJTMIESA-N |
SMILES isomérico |
CC(C)C[C@@](C(=O)O)(N(F)F)F |
SMILES canónico |
CC(C)CC(C(=O)O)(N(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


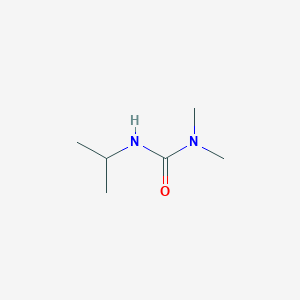
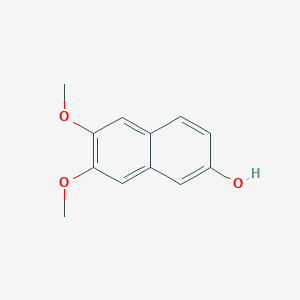

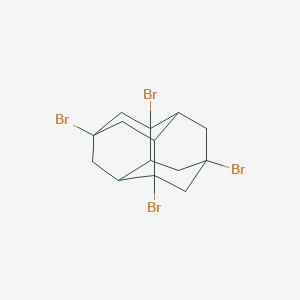

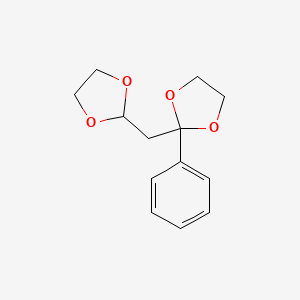
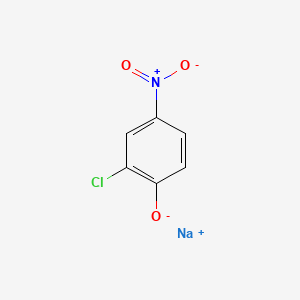
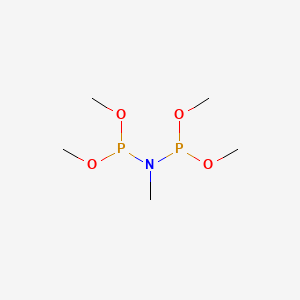
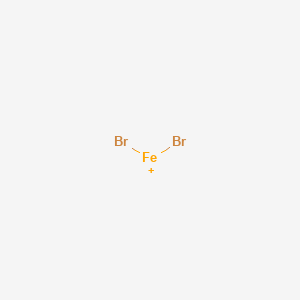
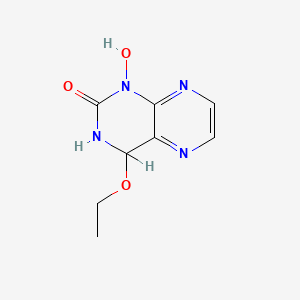
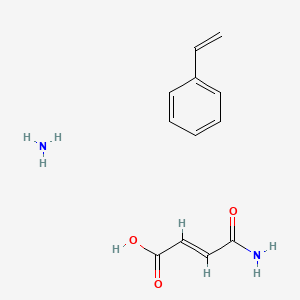


![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
